Ethyl 3-(bromomethyl)hexanoate
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Overview
Description
Ethyl 3-(bromomethyl)hexanoate is an organic compound with the molecular formula C9H17BrO2. It is a brominated ester, often used as an intermediate in organic synthesis. This compound is particularly notable for its role in the synthesis of various pharmaceuticals, including the antiepileptic drug brivaracetam .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(bromomethyl)hexanoate can be synthesized through the esterification of 3-(bromomethyl)hexanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(bromomethyl)hexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted hexanoates.
Reduction: Formation of 3-(bromomethyl)hexanol.
Oxidation: Formation of 3-(bromomethyl)hexanoic acid.
Scientific Research Applications
Ethyl 3-(bromomethyl)hexanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: An intermediate in the synthesis of pharmaceuticals, particularly antiepileptic drugs like brivaracetam.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The primary mechanism of action of ethyl 3-(bromomethyl)hexanoate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of brivaracetam, it undergoes nucleophilic substitution to form the final drug product. The molecular targets and pathways involved in its action are primarily related to its transformation into bioactive compounds .
Comparison with Similar Compounds
- Ethyl 3-(chloromethyl)hexanoate
- Ethyl 3-(iodomethyl)hexanoate
- Ethyl 3-(hydroxymethyl)hexanoate
Comparison: Ethyl 3-(bromomethyl)hexanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The hydroxymethyl derivative, on the other hand, is less reactive but can undergo different types of reactions, such as oxidation to form aldehydes or carboxylic acids .
Biological Activity
Ethyl 3-(bromomethyl)hexanoate, with the molecular formula C9H17BrO2 and a molecular weight of 237.14 g/mol, is an organic compound primarily recognized for its role as an intermediate in the synthesis of the antiepileptic drug brivaracetam. This article delves into its biological activity, synthesis pathways, and potential applications based on current research findings.
Overview of this compound
This compound features a bromomethyl group attached to a hexanoate backbone, which significantly influences its chemical reactivity. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a versatile reagent in synthetic chemistry. While this compound itself does not exhibit notable biological activity, its derivatives and the compounds it helps synthesize are of considerable interest in pharmacology.
This compound is primarily valued for its conversion into brivaracetam , a medication used to treat epilepsy. Brivaracetam functions by modulating sodium and potassium ion channels in neuronal cells, thereby reducing neuronal excitability and controlling seizures. This mechanism highlights the indirect biological significance of this compound through its role as a precursor.
Table 1: Comparison of Biological Activity
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Minimal direct biological activity | Precursor for brivaracetam |
Brivaracetam | Antiepileptic | Modulates sodium/potassium channels |
Synthesis Pathways
The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution reactions where the bromine atom is replaced by different nucleophiles. The following outlines common synthetic routes:
- Nucleophilic Substitution : Reaction of hexanoic acid derivatives with brominating agents.
- Biocatalytic Routes : Utilization of enzymes to facilitate the synthesis, often leading to higher selectivity and yield.
- Conventional Organic Synthesis : Traditional chemical methods involving multiple steps to achieve the desired compound.
Case Studies and Research Findings
Research indicates that while this compound itself lacks significant biological activity, compounds with similar structures often exhibit notable properties. For instance, derivatives of hexanoic acids have been studied for their roles in pharmaceuticals and agrochemicals.
- Study on Brivaracetam Synthesis : A recent study detailed the enantioselective synthesis of brivaracetam from this compound, confirming its utility as an intermediate. The study utilized chiral HPLC analysis to ensure high diastereomeric excess in the final product, emphasizing the importance of this compound in pharmaceutical development .
- Analytical Techniques : Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze the products formed from this compound, providing insights into its reactivity and potential derivatives .
Properties
IUPAC Name |
ethyl 3-(bromomethyl)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPILIRWIBGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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